5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one
Description
Chemical Structure and Key Features 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is a flavonoid derivative characterized by:
- A chromen-4-one core (4H-1-benzopyran-4-one).
- Hydroxyl groups at positions 5 and 7 on the aromatic A-ring.
- A 4-(trifluoromethyl)phenyl substituent at position 2 on the B-ring.
This compound has been studied in herbicidal and pharmacological contexts due to its structural resemblance to bioactive flavonoids .
Properties
CAS No. |
410078-39-6 |
|---|---|
Molecular Formula |
C16H9F3O4 |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-(trifluoromethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H9F3O4/c17-16(18,19)9-3-1-8(2-4-9)13-7-12(22)15-11(21)5-10(20)6-14(15)23-13/h1-7,20-21H |
InChI Key |
OGWAEHBJVULVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing a phenol derivative with a β-keto ester in the presence of a Lewis acid catalyst. For this compound, the starting materials are 4-hydroxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate. The reaction is catalyzed by aluminum chloride or zinc chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The biological activity of 5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Flavonoids with Modified B-Rings
Table 1: Structural and Functional Comparison of Analogous Flavonoids
Key Structure-Activity Relationships (SAR)
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in the target compound enhances herbicidal activity compared to methoxy or hydroxy substituents, likely due to increased membrane permeability and target binding .
- Methoxy (OCH₃) and hydroxy (OH) groups at the B-ring (e.g., 480-44-4) favor antioxidant and anti-inflammatory activities but reduce herbicidal potency .
Biflavonoid vs. Monomeric Flavonoids: Biflavones like delicaflavone exhibit higher antibacterial activity (MIC: 16–32 µg/mL) due to dual binding sites for bacterial enzyme inhibition .
Prenylation Effects :
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